
1,4-Naphthalenedione, 2-iodo-3-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-iodo-3-methyl- is an organic compound belonging to the naphthoquinone family This compound is characterized by the presence of an iodine atom and a methyl group attached to the naphthalenedione core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-iodo-3-methyl- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-methyl-1,4-naphthoquinone using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid or chloroform under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
Industrial production of 1,4-Naphthalenedione, 2-iodo-3-methyl- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Naphthalenedione, 2-iodo-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can replace the iodine atom under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces hydroquinones.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-iodo-3-methyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-iodo-3-methyl- involves its interaction with biological molecules. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components. It may also inhibit specific enzymes by forming covalent bonds with active site residues, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Naphthalenedione, 2-hydroxy-3-methyl-: Known for its antimicrobial properties.
1,4-Naphthalenedione, 2-methoxy-: Used in the synthesis of various organic compounds.
1,4-Naphthalenedione, 2-hydroxy-3-(3-methyl-2-butenyl)-: Studied for its potential anticancer activity.
Uniqueness
1,4-Naphthalenedione, 2-iodo-3-methyl- is unique due to the presence of the iodine atom, which can be selectively replaced by other functional groups, making it a versatile intermediate in organic synthesis. Its specific redox properties also contribute to its distinct biological activities.
Eigenschaften
CAS-Nummer |
109542-37-2 |
|---|---|
Molekularformel |
C11H7IO2 |
Molekulargewicht |
298.08 g/mol |
IUPAC-Name |
2-iodo-3-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C11H7IO2/c1-6-9(12)11(14)8-5-3-2-4-7(8)10(6)13/h2-5H,1H3 |
InChI-Schlüssel |
XISVUBYCUMALTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)C2=CC=CC=C2C1=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(3-Hydroxynaphthalene-2-carbonyl)amino]benzoic acid](/img/structure/B14336003.png)
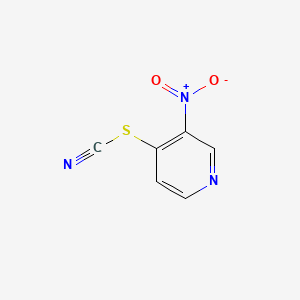
![3-Methyl-6-(4-methylphenoxy)benzo[c][1,8]naphthyridin-1(4H)-one](/img/structure/B14336013.png)
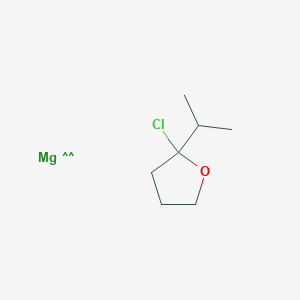
![1H-2,7-Methanocyclopenta[b]pyrazine](/img/structure/B14336030.png)


![Phosphonic acid, [2-oxo-2-(2-pyridinyl)ethyl]-, diethyl ester](/img/structure/B14336039.png)
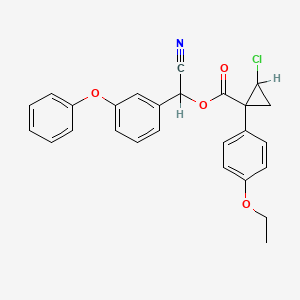
![Tert-butyl 2-[(4-chlorophenyl)methyl]-3,3-dimethylbutanoate](/img/structure/B14336049.png)
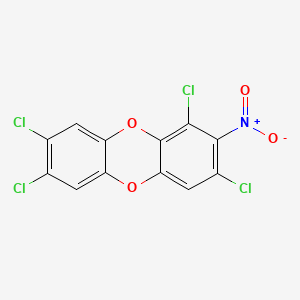
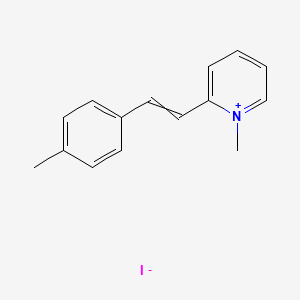
![{2-[(2-Methoxyphenyl)(oxo)acetyl]phenoxy}acetic acid](/img/structure/B14336076.png)
